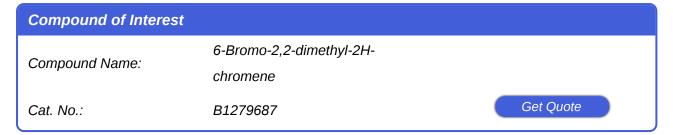




Application Notes and Protocols for the Catalytic Synthesis of 2H-Chromenes

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent catalytic methodologies for the synthesis of 2H-chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The following sections detail selected metal-catalyzed and organocatalytic protocols, offering comprehensive experimental procedures, quantitative data for substrate scope, and mechanistic insights visualized through reaction pathway diagrams.

Palladium-Catalyzed Enantioselective Synthesis of 2-Aryl-2H-Chromenes

The enantioselective synthesis of 2-aryl-2H-chromenes can be achieved through a palladium-catalyzed 6-endo-trig cyclization. This method, developed by Scheidt and co-workers, utilizes a monodentate phosphoramidite ligand derived from TADDOL to achieve high yields and excellent enantioselectivities under mild conditions.[1][2]

Data Presentation



Entry	Arene Substituent (R)	Yield (%)[1]	Enantiomeric Ratio (er)[1]
1	Н	71	95:5
2	4-OMe	75	94:6
3	4-F	68	95:5
4	4-CI	72	96:4
5	4-Br	70	96:4
6	3-OMe	73	95:5
7	2-Naphthyl	65	94:6

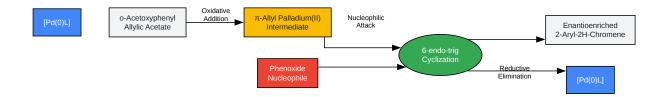
Experimental Protocol

General Procedure for Enantioselective Pd-Catalyzed Synthesis of 2-Aryl-2H-Chromenes:[1]

- To an oven-dried vial is added [Pd(allyl)Cl]₂ (2.5 mol%) and the TADDOL-derived phosphoramidite ligand L3k (5.5 mol%).
- The vial is sealed and purged with argon. Anhydrous, degassed toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes.
- The corresponding cinnamyl acetate substrate (1.0 equiv.) is added, followed by N,O-bis(trimethylsilyl)acetamide (BSA) (2.0 equiv.) and lithium carbonate (1.5 equiv.).
- The reaction mixture is stirred at 40 °C and monitored by TLC.
- Upon completion, the reaction is quenched with saturated aqueous NH $_4$ Cl and extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2H-chromene.



Reaction Pathway



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Palladium-Catalyzed Enantioselective Synthesis Pathway.

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

An efficient and environmentally friendly approach for the synthesis of 3-substituted 2H-chromenes involves an iron-catalyzed intramolecular metathesis between an aldehyde and an alkyne tethered by an ether linkage. This method is tolerant of a wide range of functional groups.[3][4]

Data Presentation

Entry	R¹	R²	Yield (%)[3]
1	Н	Ph	92
2	Н	4-MeC ₆ H ₄	90
3	Н	4-MeOC ₆ H ₄	88
4	Н	n-Bu	85
5	5-OMe	Ph	91
6	5-Cl	Ph	89
7	5-Br	Ph	90

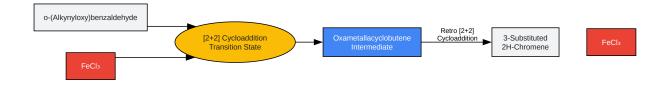
Experimental Protocol



General Procedure for Iron-Catalyzed Synthesis of 3-Substituted 2H-Chromenes:[3]

- A solution of the corresponding o-(alkynyloxy)benzaldehyde (1.0 equiv.) in anhydrous acetonitrile (0.1 M) is prepared in a flame-dried round-bottom flask under an argon atmosphere.
- Anhydrous FeCl₃ (15 mol%) is added to the solution.
- The reaction mixture is heated to reflux (approximately 82 °C) and stirred. The progress of the reaction is monitored by TLC.
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is diluted with water and extracted with ethyl acetate (3 x 25 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash column chromatography on silica gel to afford the desired 3-substituted 2H-chromene.

Reaction Pathway



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Iron-Catalyzed Alkyne-Carbonyl Metathesis Pathway.

Organocatalytic Tandem Oxa-Michael-Henry Reaction



The synthesis of 3-nitro-2H-chromenes can be accomplished through an organocatalytic tandem oxa-Michael-Henry reaction between salicylaldehydes and β -nitrostyrenes. Chiral secondary amines are effective catalysts for this transformation, often in the presence of an acid co-catalyst, yielding the products with good enantioselectivity.[5][6]

Data Presentation

Entry	Salicylaldehyd e Substituent (R¹)	β-Nitrostyrene Substituent (R²)	Yield (%)[6]	Enantiomeric Excess (ee, %) [6]
1	Н	Н	85	91
2	5-Br	Н	82	90
3	3-OMe	Н	78	88
4	Н	4-Cl	88	89
5	Н	4-Me	83	92
6	Н	2-NO ₂	75	85

Experimental Protocol

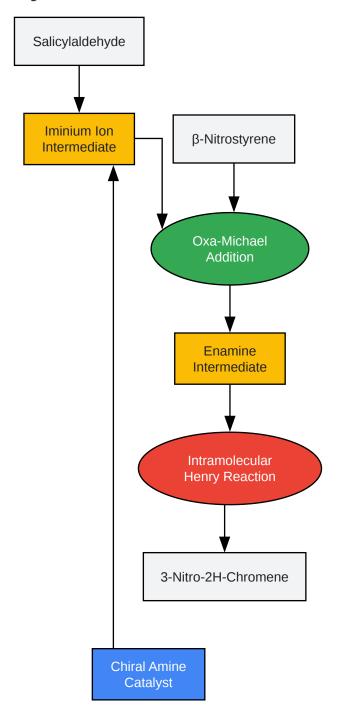
General Procedure for Organocatalytic Synthesis of 3-Nitro-2H-Chromenes:[6]

- To a vial containing a magnetic stir bar are added the salicylaldehyde (1.2 equiv.), the chiral secondary amine catalyst (e.g., a prolinol derivative, 20 mol%), and salicylic acid (20 mol%).
- The vial is placed in a cooling bath at 0 °C, and DMSO (0.2 M) is added.
- The β-nitrostyrene (1.0 equiv.) is then added, and the reaction mixture is stirred at 0 °C.
- The reaction is monitored by TLC until the starting material is consumed.
- The reaction mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.



• The crude product is purified by flash column chromatography on silica gel to afford the desired 3-nitro-2H-chromene.

Reaction Pathway



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Organocatalytic Tandem Oxa-Michael-Henry Reaction.



Catalytic Petasis Reaction for 2H-Chromene Synthesis

A multicomponent reaction involving a salicylaldehyde, an amine, and a vinylboronic acid, known as the Petasis reaction, provides a direct route to 2-substituted 2H-chromenes. This reaction can be performed catalytically using a resin-bound amine.[7][8]

Data Presentation

Entry	Salicylaldehyde	Vinylboronic Acid	Yield (%)[7]
1	Salicylaldehyde	(E)-Hex-1-en-1- ylboronic acid	85
2	Salicylaldehyde	Styrylboronic acid	82
3	5- Bromosalicylaldehyde	(E)-Hex-1-en-1- ylboronic acid	80
4	2-Hydroxy-1- naphthaldehyde	(E)-Hex-1-en-1- ylboronic acid	78

Experimental Protocol

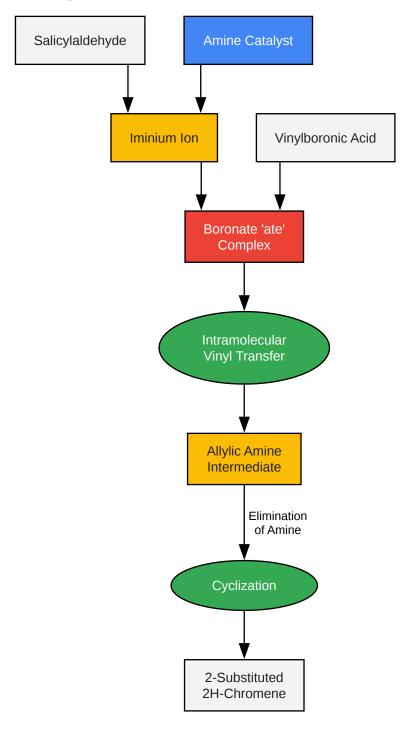
General Procedure for the Catalytic Petasis Synthesis of 2H-Chromenes:[7]

- To a sealable reaction tube is added the o-hydroxyaromatic aldehyde (1.0 equiv.), the alkenylboronic acid (1.2 equiv.), and a resin-supported amine catalyst (e.g., aminomethyl polystyrene, 40 mol%).
- Anhydrous toluene (0.2 M) is added, and the tube is sealed.
- The reaction mixture is heated at 90 °C for 24 hours.
- After cooling to room temperature, the reaction mixture is filtered to remove the resin catalyst.
- The filtrate is concentrated under reduced pressure.



• The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-chromene.

Reaction Pathway



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Catalytic Petasis Reaction Pathway for 2H-Chromene Synthesis.

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